N-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]acetamide
Overview
Description
N-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]acetamide, also known as DPA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have several interesting properties that make it an attractive candidate for use in various research applications.
Mechanism of Action
The mechanism of action of N-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]acetamide is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in key cellular processes. Specifically, this compound has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of nucleotides, which can have a downstream effect on cellular processes such as DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, this compound has also been shown to have anti-inflammatory effects. Studies have demonstrated that this compound can inhibit the production of inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]acetamide in lab experiments is its high purity level. This makes it easier to control for variables and ensures that the results obtained are reliable. However, one limitation of using this compound is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on N-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]acetamide. One area of interest is in the development of new cancer therapies based on this compound. Another area of interest is in the development of new Alzheimer's disease treatments. Additionally, there is potential for this compound to be used in the treatment of other diseases such as inflammatory disorders and viral infections. Further research is needed to fully understand the potential of this compound in these areas.
Scientific Research Applications
N-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]acetamide has been studied extensively for its potential use in scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been shown to have anti-cancer properties. Studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the development of Alzheimer's disease.
properties
IUPAC Name |
N-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9(18)16-11-6-4-5-10(7-11)12-8-15-14(20-3)17-13(12)19-2/h4-8H,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYDGSDNJRXXAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(N=C2OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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